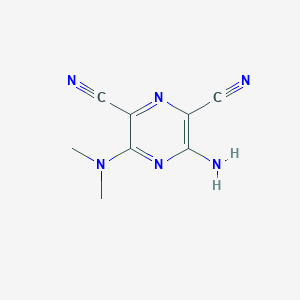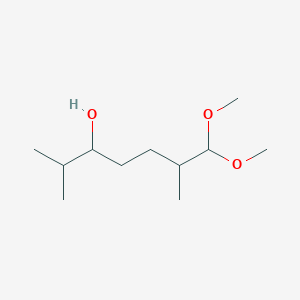![molecular formula C8H6FNO2 B8559222 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B8559222.png)
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a fluorinated aniline derivative with a suitable carbonyl compound, followed by cyclization in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
化学反応の分析
Types of Reactions
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one can undergo various chemical reactions, including:
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom or other reactive sites on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The fluorine atom can play a crucial role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3H-1,4-benzoxazin-2(4H)-one: The non-fluorinated parent compound.
7-chloro-3H-1,4-benzoxazin-2(4H)-one: A similar compound with a chlorine atom instead of fluorine.
7-bromo-3H-1,4-benzoxazin-2(4H)-one: A brominated analogue.
Uniqueness
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.
特性
分子式 |
C8H6FNO2 |
|---|---|
分子量 |
167.14 g/mol |
IUPAC名 |
7-fluoro-3,4-dihydro-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(11)4-10-6/h1-3,10H,4H2 |
InChIキー |
MWAUEYOMOUNQCW-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)OC2=C(N1)C=CC(=C2)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-{[3-(Ethylamino)-4-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8559187.png)




